molecular formula C11H16N2O3 B1519856 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester CAS No. 672310-05-3

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Cat. No. B1519856
M. Wt: 224.26 g/mol
InChI Key: XIHXVYGYBIEGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester” is a chemical compound . It is an ester derivative of oxazole-4-carboxylic acid and piperidine .


Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to the compound , has been extensively studied . A common method involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .


Molecular Structure Analysis

The molecular structure of “2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester” can be inferred from its name and the structures of its components .


Chemical Reactions Analysis

Piperidine derivatives, including “2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester”, can undergo various chemical reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Antimicrobial Activity Evaluation

  • Research on derivatives like 1,2,4-triazol-3-one has shown the synthesis process involving compounds that incorporate piperidine nucleus, demonstrating antimicrobial activity against test microorganisms. These studies provide insight into the potential of related compounds for developing new antimicrobial agents (Fandaklı et al., 2012).

Anticancer Agent Development

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This research illustrates the compound's role in the synthesis of potential anticancer agents, with some derivatives showing significant activity against cancer cell lines (Rehman et al., 2018).

Synthesis of Complex Molecules

  • The compound and its derivatives have been used in the synthesis of complex molecules such as sedridines, ethylnorlobelols, and coniine, demonstrating its utility as a chiral building block for producing biologically active alkaloids (Passarella et al., 2005).

Organic Synthesis Applications

  • Studies on oxazolidines, thiazolidines, and related cyclic compounds from β-hydroxy- or β-mercapto-α-amino acid esters highlight the use of piperidine and oxazole derivatives in creating a wide range of amines and other nitrogen-containing heterocycles. This research underscores the versatility of such compounds in organic synthesis, enabling the construction of complex molecular architectures (Badr et al., 1981).

properties

IUPAC Name

ethyl 2-piperidin-4-yl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHXVYGYBIEGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654374
Record name Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

CAS RN

672310-05-3
Record name 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672310-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 2
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 3
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 4
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 5
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 6
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.